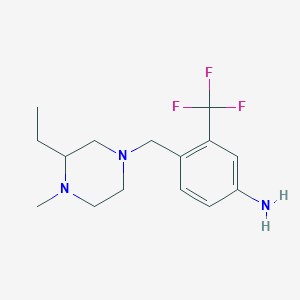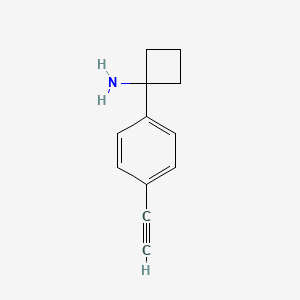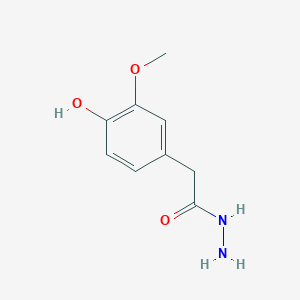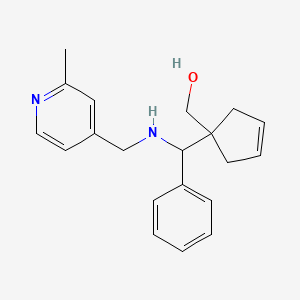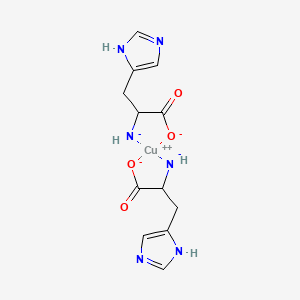
Bis(L-histidinato)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(L-histidinato)copper is a physiologically important compound, often referred to as Cu(L-His)₂. It is a coordination complex where copper(II) ions are chelated by two L-histidine molecules. This compound plays a significant role in biological systems, particularly in the transport and regulation of copper ions in the human body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(L-histidinato)copper typically involves the reaction of copper(II) salts with L-histidine in an aqueous solution. The reaction is usually carried out at a neutral to slightly alkaline pH to ensure the deprotonation of the histidine amino group, which facilitates the coordination to the copper ion. The reaction can be represented as follows:
Cu2++2L-His→Cu(L-His)2
Industrial Production Methods
化学反応の分析
Types of Reactions
Bis(L-histidinato)copper undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the complex can participate in redox reactions, cycling between Cu(II) and Cu(I) states.
Substitution Reactions: The histidine ligands can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid and oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by adding competing ligands such as EDTA or other amino acids.
Major Products
Oxidation-Reduction: The major products depend on the specific redox conditions but can include Cu(I) complexes or free copper ions.
Substitution: The products include new copper complexes with the substituting ligands.
科学的研究の応用
Bis(L-histidinato)copper has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study copper coordination chemistry and redox behavior.
Biology: Investigated for its role in copper transport and metabolism in biological systems.
Medicine: Explored for potential therapeutic applications, including the treatment of copper-related disorders such as Menkes disease.
Industry: Utilized in the development of copper-based catalysts and materials.
作用機序
The mechanism of action of Bis(L-histidinato)copper involves its ability to bind and transport copper ions. The L-histidine ligands provide a stable chelation environment, allowing the copper ion to participate in various biochemical processes. The complex can interact with proteins and enzymes, facilitating electron transfer and redox reactions essential for cellular functions .
類似化合物との比較
Similar Compounds
Bis(L-cysteinato)copper: Another copper-amino acid complex with similar coordination properties.
Bis(L-methioninato)copper: A complex where copper is chelated by L-methionine, exhibiting different redox behavior.
Uniqueness
Bis(L-histidinato)copper is unique due to the specific coordination environment provided by L-histidine, which includes both imidazole and amino groups. This dual coordination mode offers enhanced stability and reactivity compared to other copper-amino acid complexes .
特性
分子式 |
C12H14CuN6O4-2 |
|---|---|
分子量 |
369.82 g/mol |
IUPAC名 |
copper;2-azanidyl-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H8N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5,7H,1H2,(H,8,9)(H,10,11);/q2*-1;+2/p-2 |
InChIキー |
FRGUKNIQCSBUQK-UHFFFAOYSA-L |
正規SMILES |
C1=C(NC=N1)CC(C(=O)[O-])[NH-].C1=C(NC=N1)CC(C(=O)[O-])[NH-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


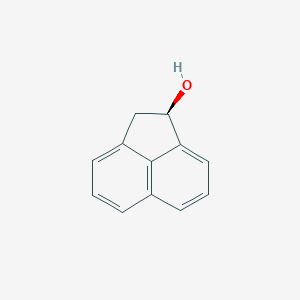
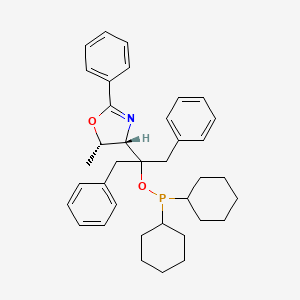

![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
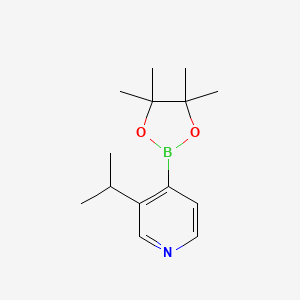
![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
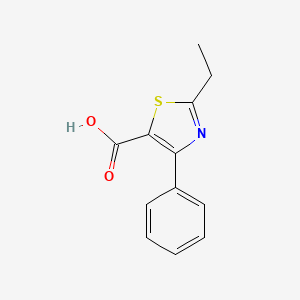
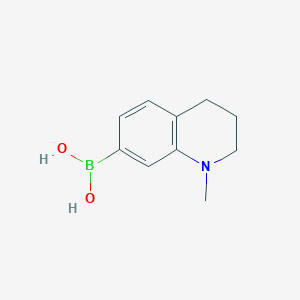
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
